molecular formula C10H11N5O2 B2706650 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887691-91-0

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706650
CAS No.: 887691-91-0
M. Wt: 233.231
InChI Key: JQBBTFQBKRJJFO-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, 4-methoxyaniline, is converted to the corresponding azide via diazotization followed by azidation.

    Cycloaddition: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

    Amination: The resulting triazole is further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and apoptosis . The compound’s ability to modulate gene expression and protein function makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly effective in certain biochemical applications where other similar compounds may not perform as well .

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBBTFQBKRJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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